西维莱司钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

西维司他钠是一种选择性的人类中性粒细胞弹性蛋白酶抑制剂,该酶参与炎症反应。 由小野制药工业于2002年开发,它是第一个用于治疗与全身炎症反应综合征相关的急性肺损伤的弹性蛋白酶抑制剂 。 西维司他钠可以选择性地抑制中性粒细胞释放弹性蛋白酶,降低肺血管通透性,并抑制促炎因子的产生 .

科学研究应用

西维司他钠具有广泛的科学研究应用:

化学: 它用作研究弹性蛋白酶抑制和相关化学反应的模型化合物。

生物学: 它用于研究中性粒细胞弹性蛋白酶及其在炎症性疾病中的作用。

作用机制

西维司他钠通过选择性抑制人中性粒细胞弹性蛋白酶发挥其作用。这种抑制阻止了弹性蛋白和其他细胞外基质蛋白的降解,从而减少了炎症和组织损伤。 分子靶标包括中性粒细胞弹性蛋白酶和相关的蛋白酶,所涉及的途径包括抑制NF-κB活化和白三烯B4诱导的中性粒细胞迁移 .

类似化合物:

乌林司他丁: 另一种用于治疗炎症性疾病的弹性蛋白酶抑制剂。

弹性蛋白酶抑制剂: 一种具有类似应用的天然弹性蛋白酶抑制剂。

雷贝拉明: 一种具有抗炎作用但作用机制不同的化合物

独特性: 西维司他钠因其对人中性粒细胞弹性蛋白酶的高选择性及其降低肺血管通透性和抑制促炎因子的能力而具有独特性 。 这使其在治疗急性肺损伤和相关疾病方面特别有效。

生化分析

Biochemical Properties

Sivelestat sodium interacts with human neutrophil elastase (HNE), a serine protease produced by neutrophils . It inhibits HNE in a competitive manner . It also inhibits leukocyte elastase obtained from rabbit, rat, hamster, and mouse . It does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G .

Cellular Effects

Sivelestat sodium has been shown to have significant effects on various types of cells and cellular processes. It can reduce the infiltration and activation of inflammatory cells, effectively inhibit the production of inflammatory factors, reduce lung injury, prolong the survival time of ALI patients, and reduce mortality rates . In patients with ALI/ARDS, sivelestat sodium therapy might increase the PaO2/FiO2 level .

Molecular Mechanism

Sivelestat sodium exerts its effects at the molecular level through several mechanisms. It inhibits the PI3K/AKT/mTOR signaling pathway , which is crucial for cell survival and proliferation. It also inhibits the JNK/NF-κB signaling pathway , which plays a key role in inflammation and immune responses. Furthermore, it reduces inflammatory factors like TNF-α and IL-6, through the inhibition of NE release and to the blockage NF-kB pathway activators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sivelestat sodium have been observed to change over time. After three days of treatment, the levels of inflammatory markers, including C-reactive protein (CRP), interleukin-6 (IL-6), and procalcitonin (PCT), showed varying degrees of reduction compared to baseline levels .

Dosage Effects in Animal Models

In animal models, the effects of Sivelestat sodium vary with different dosages. After treatment with different doses of Sivelestat sodium, PaO2, PaO2/FiO2 were prominently increased, while the lung W/D ratio, the lung injury score, NE, VCAM-1, IL-8, TNF-α levels were decreased in a dose-dependent manner .

Metabolic Pathways

Sivelestat sodium is involved in several metabolic pathways. It inhibits the PI3K/AKT/mTOR signaling pathway , which is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Transport and Distribution

It is known that Sivelestat sodium can inhibit the inflammatory reaction during systemic inflammatory response syndrome and alleviate lung injury .

准备方法

合成路线和反应条件: 西维司他钠的合成通常包括一个四步过程,从异酞酸酐和甘氨酸苄酯盐酸盐开始 。 然后将中间体与4-(氯磺酰基)苯基新戊酸酯缩合,接着用钯碳脱苄基,最后与氢氧化钠反应生成钠盐 .

工业生产方法: 西维司他钠的工业生产方法涉及类似的合成路线,但经过优化以实现大规模生产。 这包括使用非极性有机溶剂、碱性酸结合剂和酰胺型催化剂,以确保高收率和纯度 .

化学反应分析

反应类型: 西维司他钠会发生各种化学反应,包括:

氧化: 它可以在特定条件下氧化,形成不同的衍生物。

还原: 还原反应可用于修饰其官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 钯碳常用于氢化反应。

取代: 氯磺酰化合物用于磺酰胺取代.

相似化合物的比较

Ulinastatin: Another elastase inhibitor used for treating inflammatory conditions.

Elafin: A natural elastase inhibitor with similar applications.

Rebamipide: A compound with anti-inflammatory properties but different mechanisms of action

Uniqueness: Sivelestat sodium salt is unique due to its high selectivity for human neutrophil elastase and its ability to reduce pulmonary vascular permeability and inhibit proinflammatory factors . This makes it particularly effective in treating acute lung injury and related conditions.

属性

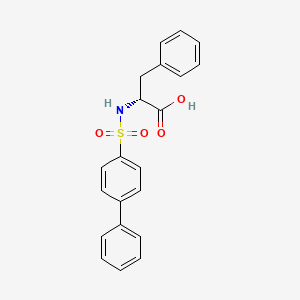

CAS 编号 |

150374-95-1 |

|---|---|

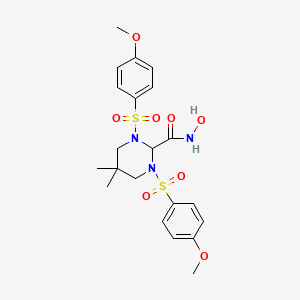

分子式 |

C20H22N2NaO7S |

分子量 |

457.5 g/mol |

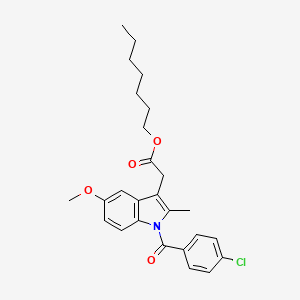

IUPAC 名称 |

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate |

InChI |

InChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24); |

InChI 键 |

YIPPOMHPJSWADI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].[Na+] |

规范 SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.[Na] |

同义词 |

sodium; 2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE](/img/structure/B1662413.png)